3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one
CAS No.: 7486-95-5
Cat. No.: VC6317503
Molecular Formula: C8H11NO
Molecular Weight: 137.182
* For research use only. Not for human or veterinary use.
![3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one - 7486-95-5](/images/structure/VC6317503.png)
Specification
CAS No. | 7486-95-5 |
---|---|
Molecular Formula | C8H11NO |
Molecular Weight | 137.182 |
IUPAC Name | (1R,2S,5R,6R)-3-azatricyclo[4.2.1.02,5]nonan-4-one |
Standard InChI | InChI=1S/C8H11NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h4-7H,1-3H2,(H,9,10)/t4-,5-,6-,7+/m1/s1 |
Standard InChI Key | NPAUQPZSOILENA-GBNDHIKLSA-N |
SMILES | C1CC2CC1C3C2NC3=O |
Introduction
Structural and Chemical Identity of 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one
Molecular Architecture
3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one features a fused bicyclic system comprising a norbornane skeleton (tricyclo[4.2.1.0^{2,5}]nonane) bridged with an azetidinone ring. The azetidinone group introduces a strained four-membered lactam, which is critical for its reactivity in ring-opening and cycloaddition reactions . The compound’s IUPAC name reflects its tricyclic structure, with numbering indicating the positions of bridgehead carbons and the ketone oxygen.
Physicochemical Properties
The compound’s physical properties are well-documented in commercial databases and research literature. Key data include:
The compound’s stability under storage conditions (0–6°C) and compatibility with organic solvents like diisopropyl ether make it suitable for laboratory use .
Synthesis and Enantioselective Resolution
Lipase-Catalyzed Ring-Opening
A landmark study by demonstrated the enantioselective synthesis of 1,4-ethyl- and 1,4-ethylene-bridged cispentacin derivatives using 3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one as a precursor. The process involved Lipolase-catalyzed hydrolysis of racemic β-lactams in diisopropyl ether at 70°C, achieving enantioselectivity factors (E) exceeding 200. Key steps included:
-
Enzymatic Resolution: Lipolase selectively hydrolyzed one enantiomer of the racemic β-lactam, yielding 46% of resolved β-amino acids (ee ≥ 98%) and 40% of unreacted β-lactams .
-
Acidic Ring-Opening: Treatment of the resolved lactams with 18% HCl produced enantiopure β-amino acid hydrochlorides, which are valuable intermediates in peptidomimetics .
Vibrational Circular Dichroism (VCD) Analysis
Reactivity and Synthetic Applications
Cycloaddition and Rearrangement
Strained β-lactams like 3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one participate in [4 + 2] cycloadditions with carbonyl compounds, forming 1,3-oxazinanes—a class of heterocycles with antimicrobial activity . Additionally, acid-catalyzed rearrangements of azetidines yield allylamines, expanding their utility in alkaloid synthesis .
Supplier | Packaging | Price (USD) |
---|---|---|
TRC | 10 mg | 45 |
TRC | 50 mg | 175 |
SynQuest Laboratories | 1 g | 407 |
The compound’s HS code (2914290090) classifies it under heterocyclic compounds with nitrogen, facilitating international trade .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume